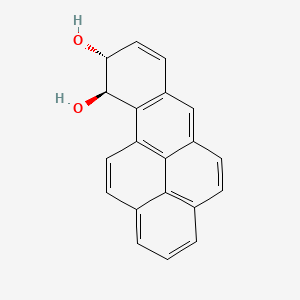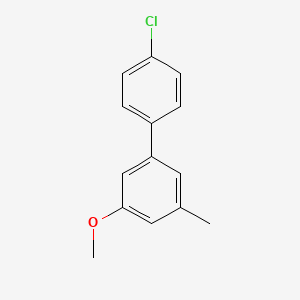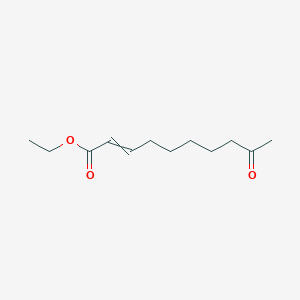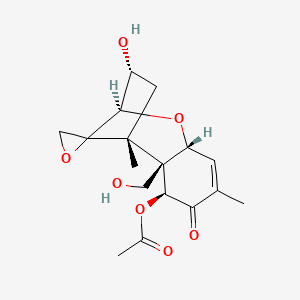
1-Phenyl-1,4-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which is known for its significant role in medicinal chemistry. Dihydropyridines are widely recognized for their biological activities, particularly as calcium channel blockers.
准备方法
The synthesis of 1-Phenyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch synthesis mechanism. This method proceeds by the cyclo-condensation of an arylaldehyde, a beta-ketoester, and ammonia, either in acetic acid or under reflux in alcohols for extended reaction periods . Another approach involves the reduction of pyridinium ions, which can yield substituted dihydropyridines . Industrial production methods often focus on optimizing yields and purity through scalable and efficient methodologies .
化学反应分析
1-Phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dihydropyridine core.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridines .
科学研究应用
1-Phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to nicotinamide adenine dinucleotide (NADH) makes it useful in studying redox reactions and enzyme mechanisms.
作用机制
The mechanism of action of 1-Phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina .
相似化合物的比较
1-Phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example:
Nifedipine: Known for its rapid onset of action and short duration, making it suitable for acute management of hypertension.
Amlodipine: Characterized by its long half-life, providing sustained blood pressure control with once-daily dosing.
The uniqueness of this compound lies in its specific substituents, which can be tailored to enhance its biological activity and selectivity .
属性
CAS 编号 |
58971-05-4 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
1-phenyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H2,13,15) |
InChI 键 |
XBKIDSNNBHCFMZ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN(C=C1C(=O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


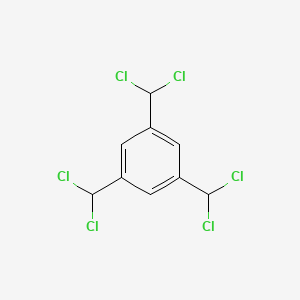
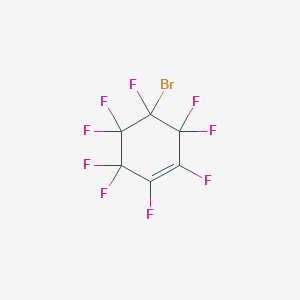
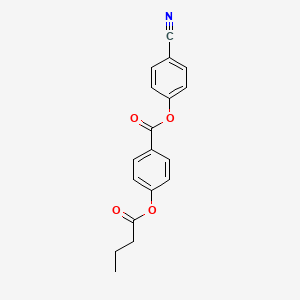
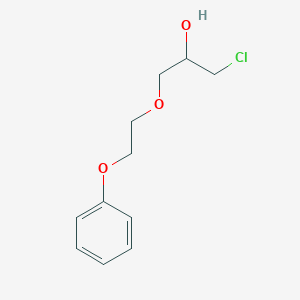
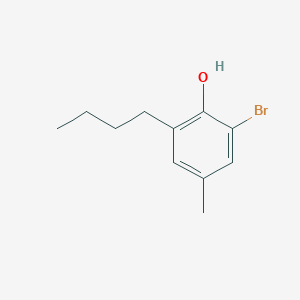
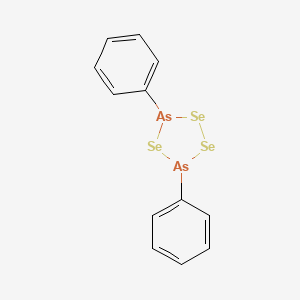
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

